Urea, (1-methylcyclopentyl)-
CAS No.: 3569-78-6
Cat. No.: VC14257433
Molecular Formula: C7H14N2O
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3569-78-6 |
|---|---|
| Molecular Formula | C7H14N2O |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | (1-methylcyclopentyl)urea |
| Standard InChI | InChI=1S/C7H14N2O/c1-7(9-6(8)10)4-2-3-5-7/h2-5H2,1H3,(H3,8,9,10) |
| Standard InChI Key | SOPWCEFXKLAPKS-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC1)NC(=O)N |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Molecular Descriptors
The IUPAC name 1-methyl-3-[(1-methylcyclopentyl)methyl]urea reflects its urea backbone substituted with a 1-methylcyclopentylmethyl group at the N3 position and a methyl group at the N1 position . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂O | |
| Molecular Weight | 170.25 g/mol | |
| SMILES Notation | CC1(CCCC1)CNC(=O)NC | |
| InChIKey | XWTMEYBMQUYXPI-UHFFFAOYSA-N |
The SMILES string illustrates the methylcyclopentylmethyl branch (CC1(CCCC1)CN) attached to the urea functional group (NC(=O)NC). The InChIKey provides a unique identifier for database searches and computational modeling.
Structural Analysis
The compound’s 2D structure consists of a urea core (NH₂–CO–NH–) with two substituents:
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A methyl group at the N1 position.
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A 1-methylcyclopentylmethyl group at the N3 position, forming a bicyclic hydrocarbon chain.
3D conformational analysis reveals steric interactions between the cyclopentyl ring and the urea moiety, potentially influencing its solubility and reactivity . The methyl group on the cyclopentyl ring enhances lipophilicity, a trait critical for membrane permeability in bioactive molecules.
Physicochemical Properties
Experimental Data Gaps
PubChem lists computed properties but lacks experimental data for:
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Melting/boiling points
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Solubility in water or organic solvents
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Partition coefficients (LogP)
Predicted Behavior
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Lipophilicity: The methylcyclopentyl group suggests moderate hydrophobicity, favoring solubility in nonpolar solvents.
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Stability: Urea derivatives are generally stable but may hydrolyze under strong acidic or basic conditions.
Future Research Directions
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Synthetic Optimization: Develop efficient routes for large-scale production.
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Environmental Impact Studies: Assess biodegradation and ecotoxicological profiles.
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Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory activity.
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